methyl 3-(carbamoylamino)propanoate
Overview
Description
Methyl 3-(carbamoylamino)propanoate is an organic compound with the molecular formula C5H10N2O3 and a molecular weight of 146.14 g/mol . It is a derivative of propanoic acid and is characterized by the presence of a carbamoylamino group attached to the third carbon of the propanoate chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(carbamoylamino)propanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl acrylate with urea under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(carbamoylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamoylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 3-(carbamoylamino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of methyl 3-(carbamoylamino)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl propanoate: A simpler ester with the formula C4H8O2.
Methyl 3-aminopropanoate: Similar structure but with an amino group instead of a carbamoylamino group.
Ethyl 3-(carbamoylamino)propanoate: An ethyl ester variant of the compound.
Uniqueness
Methyl 3-(carbamoylamino)propanoate is unique due to the presence of the carbamoylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
methyl 3-(carbamoylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-10-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAMKVNXXZQVNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285219 | |
Record name | β-Alanine, N-carbamoyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18019-23-3 | |
Record name | β-Alanine, N-carbamoyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18019-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Alanine, N-carbamoyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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